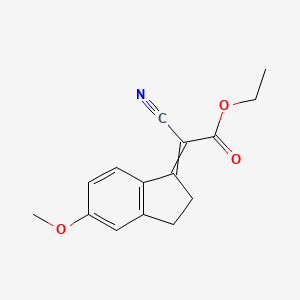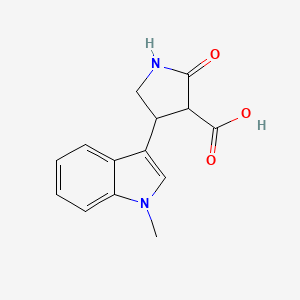
4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another common method is the Larock indole synthesis, which involves the palladium-catalyzed cyclization of o-iodoanilines with internal alkynes .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors are sometimes used to enhance the scalability and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-2,3-dione.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
4-(1-Methyl-1H-indol-3-yl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines an indole moiety with a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
88234-83-7 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
4-(1-methylindol-3-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-16-7-10(8-4-2-3-5-11(8)16)9-6-15-13(17)12(9)14(18)19/h2-5,7,9,12H,6H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
DTDQIMFCHWZAKH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3CNC(=O)C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



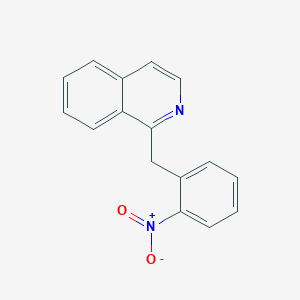
![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
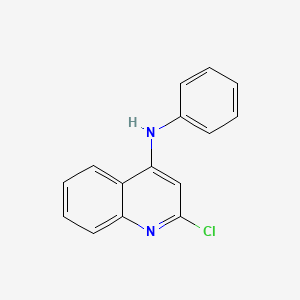

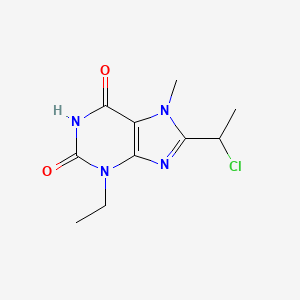
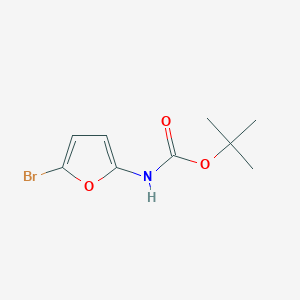
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
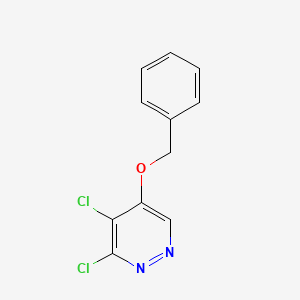
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)

